

Comparative NMR Analysis of 2(Diisopropylamino)ethyl Chloride and Potential Impurities

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Compound of Interest		
Compound Name:	2-(Diisopropylamino)ethyl chloride	
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This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-(Diisopropylamino)ethyl chloride** hydrochloride, a versatile reagent in organic synthesis, alongside its potential process-related impurities. This analysis is crucial for researchers, scientists, and professionals in drug development to ensure the quality and purity of starting materials and intermediates.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for 2-

(Diisopropylamino)ethyl chloride hydrochloride and its common synthetic precursors, which may be present as impurities. The data is compiled from publicly available spectral databases and is presented to facilitate easy comparison and identification.

Table 1: 1H NMR Data



Compound	Functional Group	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
2- (Diisopropyla mino)ethyl Chloride HCl	Isopropyl - CH₃	~1.4	d	12H	a
Isopropyl -CH	~3.6	sept	2H	b	_
-NCH ₂ -	~3.5	t	2H	С	_
-CH₂Cl	~4.0	t	2H	d	_
NH+	~11.5	br s	1H	е	
2- (Diisopropyla mino)ethanol	Isopropyl - CH₃	~1.03	d	12H	f
Isopropyl -CH	~3.05	sept	2H	g	_
-NCH ₂ -	~2.63	t	2H	h	_
-CH₂OH	~3.46	t	2H	i	_
-OH	variable	br s	1H	j	
Diisopropyla mine	Isopropyl - CH ₃	~1.04	d	12H	k
Isopropyl -CH	~2.91	sept	2H	I	_
-NH	variable	br s	1H	m	
2- Chloroethano	-CH₂Cl	~3.7	t	2H	n
-CH₂OH	~3.8	t	2H	0	
-OH	variable	br s	1H	р	



Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, sept = septet, br s = broad singlet.

Table 2: 13C NMR Data

Compound	Carbon Atom	Chemical Shift (δ ppm)
2-(Diisopropylamino)ethyl Chloride HCl	Isopropyl -CH₃	~18
Isopropyl -CH	~58	_
-NCH ₂ -	~48	_
-CH ₂ Cl	~38	_
2-(Diisopropylamino)ethanol	Isopropyl -CH₃	~20
Isopropyl -CH	~49	
-NCH ₂ -	~50	_
-CH ₂ OH	~59	_
Diisopropylamine	Isopropyl -CH₃	~23
Isopropyl -CH	~45	
2-Chloroethanol	-CH₂Cl	~47
-CH ₂ OH	~63	

Experimental Protocols

NMR Sample Preparation and Analysis

A standardized protocol for the acquisition of NMR spectra is critical for data reproducibility and comparison.

• Sample Preparation:

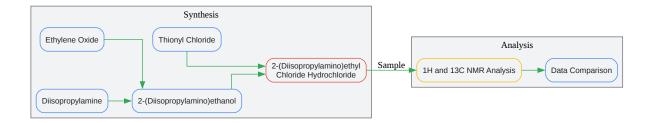


- Weigh approximately 10-20 mg of the sample (2-(Diisopropylamino)ethyl chloride hydrochloride or reference standard) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
 - Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.
 - The spectral width should be set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ¹³C NMR Spectroscopy:
 - The ¹³C NMR spectra are acquired on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.
 - Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
 - A wider spectral width is used (e.g., 0-220 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Visualized Workflow and Structural Assignments

To further clarify the process and aid in spectral interpretation, the following diagrams are provided.





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Caption: Synthesis and analysis workflow for **2-(Diisopropylamino)ethyl chloride** hydrochloride.

Caption: Structure and ¹H NMR assignments for **2-(Diisopropylamino)ethyl chloride** hydrochloride.

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